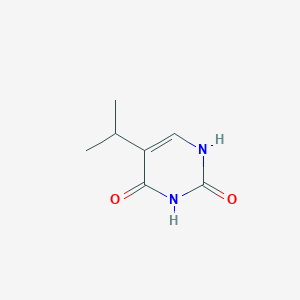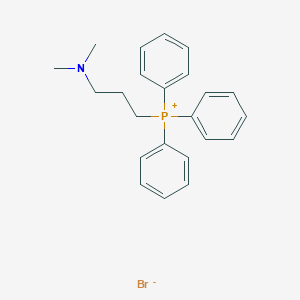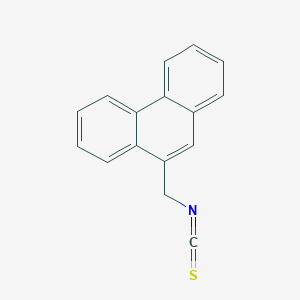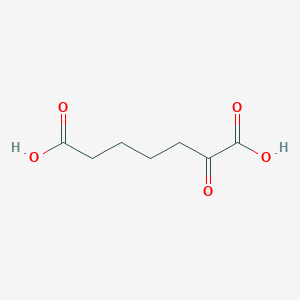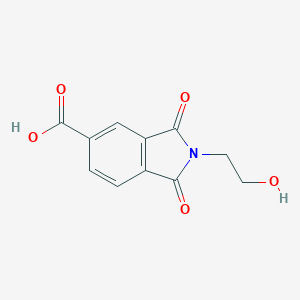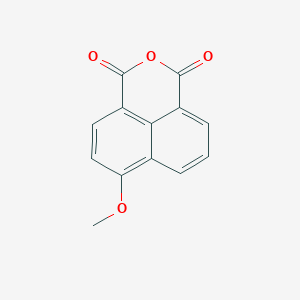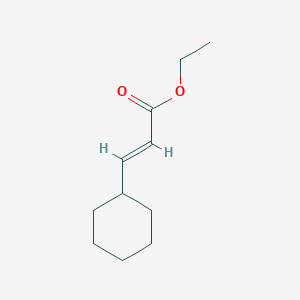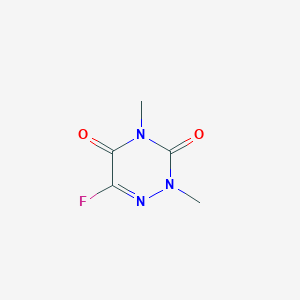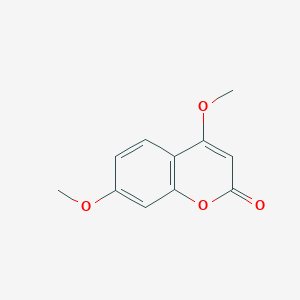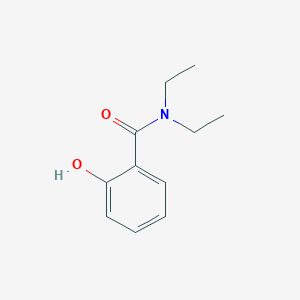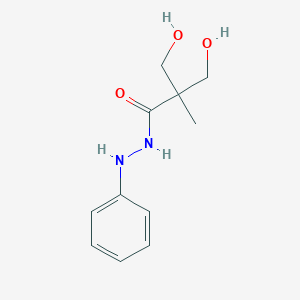
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PPMH and has been synthesized using different methods.
作用机制
The mechanism of action of PPMH is not entirely understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation and pain. By inhibiting their production, PPMH can reduce inflammation and pain.
Biochemical and Physiological Effects:
PPMH has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPMH has also been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and oxidative stress. Additionally, PPMH has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
PPMH has several advantages for lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Additionally, PPMH is stable and can be stored for extended periods without significant degradation. However, PPMH has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, PPMH can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for the study of PPMH. One of the significant areas of research is the development of new drugs based on PPMH. PPMH has shown significant potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to develop new drugs based on PPMH. Additionally, further research is needed to understand the mechanism of action of PPMH fully. Finally, the potential applications of PPMH in other fields, such as agriculture and material science, should be explored.
Conclusion:
In conclusion, PPMH is a chemical compound that has significant potential for various applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. The synthesis of PPMH is relatively easy, and the purification process is straightforward. However, PPMH has some limitations for lab experiments, and further research is needed to develop new drugs based on PPMH and understand its mechanism of action fully.
合成方法
PPMH can be synthesized using different methods. One of the commonly used methods is the reaction of 2-phenylhydrazine with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
PPMH has been extensively studied for its potential applications in various fields. One of the significant applications of PPMH is in the field of medicine. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. PPMH has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
17872-56-9 |
|---|---|
产品名称 |
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide |
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
3-hydroxy-2-(hydroxymethyl)-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C11H16N2O3/c1-11(7-14,8-15)10(16)13-12-9-5-3-2-4-6-9/h2-6,12,14-15H,7-8H2,1H3,(H,13,16) |
InChI 键 |
QXVQVTBWOPOSTG-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
规范 SMILES |
CC(CO)(CO)C(=O)NNC1=CC=CC=C1 |
其他 CAS 编号 |
17872-56-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



